methyl 3,12-dihydroxycholan-24-oate

Description

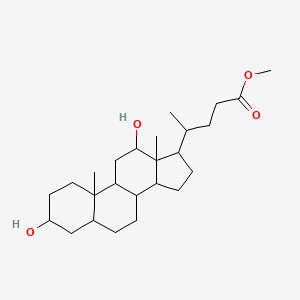

Methyl 3,12-dihydroxycholan-24-oate is a methyl ester derivative of 3α,12α-dihydroxycholanic acid (deoxycholic acid), a secondary bile acid naturally produced by intestinal bacteria. This compound features hydroxyl groups at positions 3 and 12 on the steroid nucleus and a methyl ester moiety at the C-24 carboxyl group. While the parent acid and its salts (e.g., sodium deoxycholate) are well-studied for their roles in lipid digestion and signaling, the methyl ester derivative is less characterized but has garnered interest in medicinal chemistry for its modified physicochemical properties .

Properties

IUPAC Name |

methyl 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOOEGSSFNTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 3,12-dihydroxycholan-24-oate typically involves the extraction of bile acids from animal sources, followed by esterification. The extraction is achieved using solvent extraction methods, where bile is mixed with chloroform and methanol, acidified, and then extracted . The crude extract is purified using column chromatography and thin-layer chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The bile is collected from animal sources, and the extraction is performed using large volumes of solvents. The purification steps are scaled up to accommodate industrial quantities, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,12-dihydroxycholan-24-oate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The hydroxyl groups can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of esters or ethers.

Scientific Research Applications

Methyl 3,12-dihydroxycholan-24-oate has several scientific research applications:

Chemistry: Used as a starting material for synthesizing other bile acid derivatives.

Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential antimalarial activity and other therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of methyl 3,12-dihydroxycholan-24-oate involves its interaction with cellular membranes and enzymes. As a bile acid derivative, it can emulsify fats and facilitate their absorption in the intestine. It also interacts with specific receptors and enzymes involved in lipid metabolism, influencing various biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural distinctions among methyl 3,12-dihydroxycholan-24-oate and analogous compounds include variations in hydroxylation, oxidation states, and esterification patterns. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Solubility : The sodium salt (sodium deoxycholate) is highly water-soluble (414.56 g/mol, ionic form), whereas this compound (420.58 g/mol, ester) is more lipophilic, favoring organic solvents .

- Stability : Esterification generally improves stability against enzymatic hydrolysis compared to free acids. For example, methyl 3α,7α-diacetoxy-12-oxo-5β-cholanate’s acetyl groups further protect hydroxyls from oxidation .

Analytical Characteristics

- Mass Spectrometry : this compound derivatives (e.g., M-7-MC-DCA in ) exhibit characteristic fragmentation patterns, such as [M − H]⁻ ions (m/z 579.3313) and cleavage of the ester group to yield deprotonated DCA (m/z 391.2872) .

- Chromatography : Lipophilic esters like this compound typically elute later in reverse-phase HPLC compared to ionic forms (e.g., sodium deoxycholate) .

Biological Activity

Methyl 3,12-dihydroxycholan-24-oate is a bile acid derivative known for its diverse biological activities, particularly in the context of antimalarial effects and potential therapeutic applications. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

This compound is classified as a bile acid derivative, which plays a crucial role in lipid metabolism and absorption. The compound features two hydroxyl groups at positions 3 and 12 on the cholane backbone, contributing to its unique biological properties.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C24H42O4 |

| Molecular Weight | 402.58 g/mol |

| IUPAC Name | Methyl (3β,12α-dihydroxy-5β-cholan-24-oate) |

Antimalarial Activity

Recent studies have demonstrated that this compound exhibits significant antimalarial properties. In a study evaluating the antimalarial activity of this compound isolated from bovine bile, it was found to have an IC50 value of 32.09 µg/mL , indicating moderate efficacy against malaria parasites. For comparison, the crude bile extract showed an IC50 of 16.16 µg/mL , suggesting that while the isolated compound is effective, the crude extract may possess synergistic effects due to other components present .

The mechanism through which this compound exerts its antimalarial effects is not fully elucidated but is believed to involve:

- Disruption of Parasite Membranes : Bile acids can alter membrane fluidity and permeability, impacting parasite survival.

- Inhibition of Lipid Metabolism : The compound may interfere with lipid metabolism pathways critical for parasite growth.

Cytotoxicity and Safety Profile

In assessing the safety profile of this compound, cytotoxicity tests revealed that it has a relatively low toxicity to mammalian cells at therapeutic concentrations. This is crucial for its potential use in clinical applications.

Study 1: Isolation and Characterization

A detailed study focused on the isolation and characterization of this compound from bovine bile. The researchers employed various chromatographic techniques to purify the compound and subsequently evaluated its biological activities. The findings indicated promising antimalarial properties alongside a favorable safety profile .

Study 2: Comparative Analysis with Other Bile Acids

Another significant research effort compared the antimalarial efficacy of this compound with other bile acids. The study highlighted that while several bile acids exhibit some level of activity against malaria parasites, this compound stands out due to its potent action at lower concentrations .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for confirming the identity and purity of methyl 3,12-dihydroxycholan-24-oate?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) for purity assessment. Cross-reference spectral data with published standards for bile acid derivatives, such as exact mass (406.3083 g/mol) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology : The compound can be synthesized via selective esterification of the corresponding bile acid (e.g., 3,12-dihydroxycholan-24-oic acid) using methanol under acidic catalysis. Intermediate steps may involve protection/deprotection of hydroxyl groups to avoid side reactions. For example, methyl ester derivatives of analogous bile acids are synthesized using diazomethane or trimethylsilyl chloride (TMSCl) in methanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology :

- Experimental Design : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times). For example, discrepancies in cytotoxicity assays may arise from differences in cell permeability due to esterase activity.

- Structural Validation : Confirm batch-to-batch consistency using quantitative NMR (qNMR) and ensure the absence of isomers or contaminants (e.g., 3,7,12-trihydroxy analogs) that may skew results .

Q. What are the metabolic pathways and interaction mechanisms of this compound in hepatic systems?

- Methodology :

- In Vitro Models : Use primary hepatocytes or liver microsomes to study phase I/II metabolism (e.g., hydrolysis of the methyl ester group, hydroxylation).

- Isotope Tracing : Employ deuterated or ¹³C-labeled analogs to track metabolic intermediates via LC-MS/MS. Compare with known bile acid pathways, such as deoxycholic acid metabolism .

Q. How does the stereochemical configuration at C-3 and C-12 influence the biological activity of this compound?

- Methodology : Synthesize stereoisomers (e.g., 3β,12α or 3α,12β) and compare their receptor binding affinities (e.g., farnesoid X receptor, FXR) using surface plasmon resonance (SPR) or fluorescence polarization assays. Structural analogs like 3α-amino-7α,12α-dihydroxy derivatives can serve as controls .

Q. What strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, test hydrolysis rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8). Compare with sodium salt derivatives, which may exhibit enhanced aqueous stability .

Q. How can conflicting literature data on the compound’s solubility and partition coefficients (logP) be addressed?

- Methodology :

- Standardized Protocols : Use shake-flask or potentiometric titration methods under controlled ionic strength and temperature.

- Computational Modeling : Validate experimental logP values with software predictions (e.g., XLogP3 ≈ 3.13) and correlate with structural features like hydroxyl group positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.